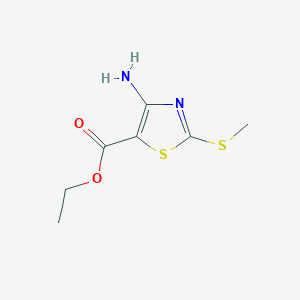

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

描述

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Thiazole derivatives, including this compound, have been studied for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium carbonate. The reaction is carried out in an ethyl acetate solution, with the temperature gradually increased to 40-55°C. Ethyl 2-chloroacetoacetate is then added dropwise, followed by heating to 60-70°C and maintaining the temperature for 5-5.5 hours. After cooling and filtering, the product is obtained by adjusting the pH to 9-10 using caustic soda and drying under vacuum .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives with potential biological activities .

科学研究应用

Pharmaceutical Development

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its thiazole structure enhances biological activity, making it particularly valuable in developing drugs targeting infectious diseases.

Key Therapeutic Areas:

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains by inhibiting enzymes involved in cell wall synthesis, leading to bacterial cell death.

- Anticancer Properties: Research indicates potential anticancer activity through mechanisms involving enzyme inhibition that disrupts cancer cell proliferation .

- Anti-inflammatory Effects: Its derivatives have been investigated for their ability to reduce inflammation, offering therapeutic benefits in chronic inflammatory conditions.

Agricultural Chemicals

In agriculture, this compound is utilized as a building block for synthesizing agrochemicals, including fungicides and herbicides. These compounds play a vital role in protecting crops from pests and diseases, thus contributing to food security.

Applications in Agrochemicals:

- Fungicides: The compound's efficacy against fungal pathogens enhances crop yield and quality.

- Herbicides: Its derivatives are being developed to target specific weed species while minimizing impact on non-target plants .

Biochemical Research

Researchers employ this compound in various biochemical studies, particularly those focused on enzyme inhibition and metabolic pathways. This compound aids in elucidating cellular processes and identifying potential therapeutic targets.

Research Insights:

- Enzyme Inhibition Studies: The compound has been shown to inhibit specific enzymes critical for cellular metabolism, providing insights into metabolic regulation .

- Cellular Mechanism Investigations: Studies have explored its role in modulating signaling pathways associated with disease states, particularly cancer .

Material Science

This compound can be incorporated into polymer formulations to enhance material properties such as thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industrial sectors.

Material Properties Enhanced:

- Thermal Stability: The inclusion of this compound improves the heat resistance of polymers.

- Mechanical Strength: It contributes to the durability and resilience of materials used in construction and manufacturing .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Antimicrobial, anticancer, anti-inflammatory drugs | Targeting infectious diseases |

| Agricultural Chemicals | Fungicides, herbicides | Crop protection and yield improvement |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Polymer formulations | Enhanced thermal stability and strength |

Case Studies

-

Pharmaceutical Development Case Study:

A study published in Medicinal Chemistry highlighted the synthesis of novel thiazole derivatives using this compound as a precursor. These derivatives exhibited significant antimicrobial activity against resistant bacterial strains, demonstrating the compound's potential in drug development. -

Agricultural Application Case Study:

Research conducted by agricultural scientists showed that formulations containing this compound effectively reduced fungal infections in crops, leading to a marked increase in yield compared to untreated controls. This study underscores its importance in sustainable agriculture practices . -

Material Science Case Study:

A recent investigation into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability, making these materials suitable for high-performance applications in automotive and aerospace industries .

作用机制

The mechanism of action of ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of bacterial enzymes involved in peptidoglycan synthesis, leading to the disruption of bacterial cell wall integrity and ultimately causing cell death . Additionally, its anticancer activity may be attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

相似化合物的比较

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

2-Amino-4-phenylthiazole: Known for its antimicrobial and anticancer activities.

2-Amino-4-methylthiazole: Exhibits similar biological activities but with different potency and selectivity.

2-Amino-4-benzylthiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

生物活性

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits notable pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The compound can be synthesized through various organic reactions involving thiourea and ethyl 2-chloroacetoacetate, among other reagents. The synthetic routes allow for modifications that enhance its biological activity and stability.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It acts by inhibiting bacterial enzymes involved in peptidoglycan synthesis, which is crucial for maintaining bacterial cell wall integrity. This mechanism leads to cell lysis and death of the bacteria.

2. Anticancer Potential

The compound has been studied extensively for its anticancer effects. Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 0.78 | Induces apoptosis via caspase activation |

| A2780 | Not specified | Cell cycle arrest at G0/G1 phase |

| Various Cancer Lines | <50 | Inhibition of cell proliferation |

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Inhibition of Enzymes: The compound inhibits key bacterial enzymes, disrupting the synthesis of essential cellular components.

- Apoptotic Pathways: In cancer cells, it activates apoptotic pathways by modulating protein expressions related to cell survival and death.

- Cytokine Modulation: It reduces the expression of inflammatory cytokines, thus alleviating inflammation.

Case Study 1: Anticancer Activity in K562 Cells

A study evaluated the cytotoxic effects of this compound on K562 cells, a human chronic myeloid leukemia cell line. The compound exhibited an IC50 value of 0.78 µM, indicating potent anticancer activity through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. Results showed that it significantly inhibited the growth of Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent.

常见问题

Q. What are the optimized synthetic routes for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

Basic

The synthesis typically involves heteroannelation reactions using ethyl 4-amino-2-(methylsulfanyl)thiazole-5-carboxylate as a precursor. For example, cyclocondensation in hexamethylphosphoramide (HMPA) at 150°C for 5 hours yields tetrahydropyrimidine derivatives (69% yield) . Modifications, such as substituting the ester group with amides or thioethers, require careful optimization of solvent polarity, temperature, and catalysts to avoid side reactions. Microwave-assisted synthesis or reflux in ethanol with hydrazine hydrate (8 hours) are common for intermediates . Purity is monitored via TLC and HPLC, with yields heavily dependent on stoichiometric control of reagents like carbon disulfide or meta-chloroperoxybenzoic acid (m-CPBA) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Basic

Structural validation employs FTIR (to confirm NH₂ and C=O stretches), ¹H/¹³C NMR (to resolve methylthio, ethyl ester, and aromatic protons), and mass spectrometry (for molecular ion peaks) . Single-crystal X-ray diffraction (SHELX programs) is critical for unambiguous confirmation, as seen in studies resolving thiazolo[3,2-a]pyrimidine derivatives . For example, SHELXL refinement reliably resolves bond angles and torsional strain in heterocyclic cores . Elemental analysis (C, H, N, S) further validates purity .

Q. What biological activities have been reported for this compound, and what experimental models are used to assess efficacy?

Intermediate

The compound serves as a precursor for protein kinase inhibitors (e.g., pyrimidine-fused derivatives targeting oncogenic kinases) and antiviral agents (e.g., third-generation analogues against yellow fever virus, IC₅₀ < 10 µM) . Biological assays include:

- Cell-based antiviral assays (e.g., plaque reduction in Vero cells) .

- Antimicrobial screening (MIC determination via serial dilution against S. aureus and C. albicans) .

- Enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) .

Metabolic stability is assessed using liver microsomes, while therapeutic indices (TI) compare cytotoxicity (CC₅₀) and efficacy (IC₅₀) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of thiazole derivatives for enhanced bioactivity?

Advanced

Key SAR insights include:

- C4/C5 substitution : Methylthio groups at C2 improve metabolic stability, while ester-to-amide conversion at C5 enhances antiviral potency (e.g., dihydroxypropylamide derivatives) .

- Heterocyclic fusion : Annelation with pyrimidine or oxadiazole rings increases binding affinity to viral envelope proteins (e.g., thiazolo[3,2-a]pyrimidines) .

- 3D-QSAR models (CoMFA/CoMSIA) identify steric and electrostatic hotspots; for example, bulky substituents at C4 improve antifungal activity . Computational docking (AutoDock Vina) predicts interactions with targets like NS5 methyltransferase in flaviviruses .

Q. What strategies resolve contradictions in crystallographic data for thiazole-containing heterocycles?

Advanced

Discrepancies in unit cell parameters or space group assignments often arise from twinning or disorder . SHELXD/SHELXE are robust for experimental phasing in such cases . For example, high-resolution data (<1.0 Å) and TWINLAW commands in SHELXL resolve pseudo-merohedral twinning in thiazolo-pyrimidine structures . Disorder in methylthio or ester groups is modeled using PART/SUMP restraints and difference Fourier maps .

Q. How does the compound’s reactivity in heteroannelation reactions compare to structurally similar thiazole esters?

Advanced

The methylthio group at C2 enhances nucleophilic substitution reactivity, enabling cyclocondensation with diamines or ketoesters to form pyrimidine/oxadiazole hybrids . Compared to ethyl 4-methyl-2-phenylthiazole-5-carboxylate, the amino group at C4 facilitates regioselective annelation (e.g., HMPA-mediated cyclization at 150°C vs. 120°C for non-amino analogues) . Halogenation (e.g., Cl/Br substitution at C4) further diversifies reactivity for cross-coupling (Suzuki-Miyaura) .

属性

IUPAC Name |

ethyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9-7(12-2)13-4/h3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFDSQXKSGGKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327666 | |

| Record name | Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39736-29-3 | |

| Record name | Ethyl 4-amino-2-(methylthio)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39736-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。